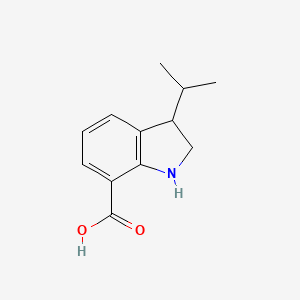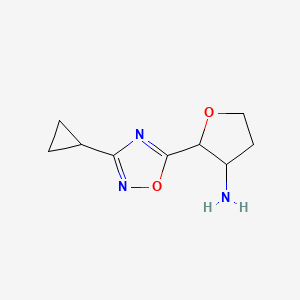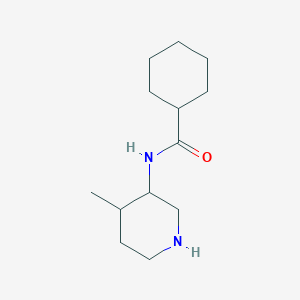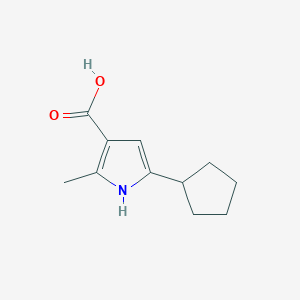
3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid is a compound belonging to the indole family, which is a significant class of heterocyclic aromatic organic compounds Indoles are widely recognized for their presence in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid can be achieved through various synthetic routes One common method involves the cyclization of appropriate precursors under acidic or basic conditions For instance, starting from 2-nitrotoluene, a series of reactions including nitration, reduction, and cyclization can lead to the formation of the indole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or platinum may be employed to facilitate the cyclization and alkylation reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Tryptophan: An essential amino acid that also contains an indole ring.
Serotonin: A neurotransmitter derived from tryptophan with an indole structure.
Uniqueness
3-(Propan-2-yl)-2,3-dihydro-1H-indole-7-carboxylic acid is unique due to the presence of the propan-2-yl group and the carboxylic acid at specific positions on the indole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-propan-2-yl-2,3-dihydro-1H-indole-7-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-7(2)10-6-13-11-8(10)4-3-5-9(11)12(14)15/h3-5,7,10,13H,6H2,1-2H3,(H,14,15) |
InChI Key |
KJFLWRMROXBMFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}propan-2-amine](/img/structure/B15260310.png)




![4H,6H,7H-Pyrano[3,4-D][1,3]oxazol-2-ylmethanol](/img/structure/B15260344.png)
![Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate](/img/structure/B15260348.png)




![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)
